molecular formula C18H27N3O2S B5242898 N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine

N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine

Cat. No.: B5242898
M. Wt: 349.5 g/mol
InChI Key: AECLDOLSXLWHKL-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group, and finally, the attachment of the N-methyl and 4-methylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine include:

  • 3-Methyl-4-nitrosophenol
  • 2,6-Dimethyl-4-nitrosophenol
  • 2-Isopropyl-5-methyl-4-nitrosophenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-14(2)11-21-17(10-19-18(21)24(5,22)23)13-20(4)12-16-8-6-15(3)7-9-16/h6-10,14H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLDOLSXLWHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CC2=CN=C(N2CC(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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